molecular formula C5H8N4O2 B12886299 N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine

N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B12886299
M. Wt: 156.14 g/mol
InChI Key: FZCBTWRFIPHSLN-UHFFFAOYSA-N
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Description

N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a nitro group at the 4-position and two methyl groups at the 5-position and nitrogen atom of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine can be synthesized through various synthetic routes. One common method involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at 100°C for 4 hours . This reaction yields N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, which can be further modified to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. For substitution reactions, reagents like alkyl halides and bases are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields N,5-Dimethyl-4-amino-1H-pyrazol-3-amine, while substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both nitro and methyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

N,5-dimethyl-4-nitro-1H-pyrazol-3-amine

InChI

InChI=1S/C5H8N4O2/c1-3-4(9(10)11)5(6-2)8-7-3/h1-2H3,(H2,6,7,8)

InChI Key

FZCBTWRFIPHSLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)NC)[N+](=O)[O-]

Origin of Product

United States

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